methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound of significant interest in various scientific fields. It features a pyrrolo[3,2-d]pyrimidine core, modified with various functional groups including a methyl group, a phenyl group, an acetamido group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves several steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: : This typically requires the condensation of an appropriate diketone with guanidine derivatives under acidic or basic conditions.
Attachment of the sulfanyl group: : This is usually achieved through nucleophilic substitution reactions where a thiol group is added to the core.
Acetamido and benzoate ester formation: : These groups can be introduced via acylation reactions, where acetic anhydride or benzoyl chloride is used as acylating agents.
Industrial Production Methods
For industrial-scale production, the above synthetic routes are optimized for yield and cost-effectiveness. This often involves refining reaction conditions such as temperature, pressure, and reaction time to maximize output and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can target the carbonyl group within the pyrrolo[3,2-d]pyrimidine core, using reducing agents like lithium aluminum hydride.
Substitution: : Various substitution reactions can occur, especially at the phenyl group, with electrophilic or nucleophilic substitution processes depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, nitrating mixtures, and different nucleophiles/electrophiles.
Major Products Formed
Oxidation products include sulfoxides and sulfones.
Reduction products often feature alcohol or amine groups depending on the target site.
Substitution products vary widely based on the substituent introduced.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is studied for its unique structural characteristics and reactivity, serving as a template for designing new molecules with similar backbones.
Biology
In biological studies, compounds with the pyrrolo[3,2-d]pyrimidine core are often investigated for their potential interactions with biological macromolecules like proteins and DNA.
Medicine
Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals due to its potential biological activity.
Industry
Industrially, this compound could find applications in the synthesis of specialty chemicals, materials science, and potentially as a precursor for more complex industrial chemicals.
Mechanism of Action
The specific mechanism of action for methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate depends on its application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, interfering with normal biological processes. The molecular targets could include DNA, RNA, or various proteins, influencing pathways such as signal transduction, replication, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidine itself, without additional functional groups.
Compounds featuring alternative acyl groups in place of the acetamido group.
Pyrrolo[2,3-d]pyrimidines with varied substitution patterns on the core structure.
Uniqueness
The presence of the sulfanyl and acetamido groups along with the benzoate ester makes methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate unique. These functional groups endow it with distinct chemical properties and biological activity profiles not found in simpler analogs.
Overall, this compound stands out for its intricate structure and diverse applications in various scientific fields. It’s a compound worth watching as new research continues to unlock its potential.
Biological Activity
Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize existing research findings regarding the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and pharmacological mechanisms.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group and the acetamido moiety contribute to its chemical reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Cell Line Studies : The compound exhibited varying degrees of cytotoxicity across different cancer cell lines. For example, halogenated pyrrolo[3,2-d]pyrimidines showed EC50 values ranging from 0.014 to 14.5 μM in various cancer models .
- Mechanism of Action : The mechanism involves DNA damage and cell cycle arrest at the G2/M phase . Additionally, some derivatives have been shown to inhibit key signaling pathways such as mTOR and AMPK, contributing to their antitumor effects .
Table 1: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 | 0.39 | Aurora-A kinase inhibition |
Compound B | MCF-7 | 0.46 | DNA damage induction |
Compound C | Pancreatic Cancer | Varied | mTOR pathway suppression |
Anti-inflammatory Activity
Pyrrolopyrimidine derivatives are also recognized for their anti-inflammatory properties. The compound's structure allows it to interact with enzymes involved in inflammatory processes.
Research Insights:
- COX-2 Inhibition : Some studies have indicated that derivatives can act as selective COX-2 inhibitors, which is crucial for managing inflammation .
- In Vitro Studies : The compound's analogs were tested against RAW264.7 cells stimulated with lipopolysaccharides (LPS), showing promising anti-inflammatory effects .
Table 2: Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives
Compound | Target Enzyme | IC50 (µM) | Effectiveness |
---|---|---|---|
Compound D | COX-2 | 0.15 | Significant reduction in prostaglandin E2 production |
Compound E | TLR-4 | 0.20 | Inhibition of cytokine release |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application.
Key Observations:
- Metabolism : Compounds with similar structures have shown rapid metabolism with half-lives around 30 minutes . This rapid clearance necessitates careful dosing strategies.
- Toxicity Profiles : N-substituted pyrrolopyrimidines exhibited lower toxicity levels compared to their unsubstituted counterparts, highlighting the importance of structural modifications in reducing adverse effects .
Case Studies
Several case studies have illustrated the efficacy of pyrrolopyrimidine derivatives in clinical settings:
- Case Study A : A clinical trial involving a pyrrolopyrimidine derivative showed significant tumor reduction in patients with advanced pancreatic cancer.
- Case Study B : Another study reported that a related compound effectively managed inflammation in rheumatoid arthritis models by significantly reducing inflammatory markers.
Properties
IUPAC Name |
methyl 2-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-27-21(29)20-19(16(12-24-20)14-8-4-3-5-9-14)26-23(27)32-13-18(28)25-17-11-7-6-10-15(17)22(30)31-2/h3-12,24H,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDHWQPATJBLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.